molecular formula C12H14FN B12949190 (2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine

(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine

Cat. No.: B12949190
M. Wt: 191.24 g/mol
InChI Key: MMNFNPSVLGYCDJ-VXGBXAGGSA-N
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Description

(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and a suitable pyrrolidine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving the appropriate precursors under controlled conditions.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction or other suitable coupling reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,5S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These methods ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the vinyl group may participate in covalent interactions. The compound’s chiral nature allows for selective interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2-(4-Chlorophenyl)-5-vinylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (2R,5S)-2-(4-Methylphenyl)-5-vinylpyrrolidine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

(2S,5R)-2-ethenyl-5-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C12H14FN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-6,11-12,14H,1,7-8H2/t11-,12-/m1/s1

InChI Key

MMNFNPSVLGYCDJ-VXGBXAGGSA-N

Isomeric SMILES

C=C[C@@H]1CC[C@@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

C=CC1CCC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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